N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-12-8-6-11(7-9-12)10-20-15(21)13-4-2-3-5-14(13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNPXAYCYPYFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide typically involves the reaction of 4-methoxybenzylamine with 2-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress using techniques like HPLC or GC-MS.
Chemical Reactions Analysis
Substitution Reactions
The methoxy group (-OCH3) on the phenyl ring can undergo nucleophilic aromatic substitution under specific conditions, though steric hindrance from the benzamide core may limit reactivity . For example:
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Electrophilic substitution : The methoxy group activates the aromatic ring for electrophilic substitution, but competing reactions (e.g., oxidation) are possible.
Oxidation/Reduction
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Methoxy group oxidation : The electron-rich methoxy group may undergo oxidation to form quinone-like intermediates or carboxylic acids under strong oxidizing conditions (e.g., KMnO4) .
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Trifluoromethyl group stability : The CF3 group is highly electron-withdrawing and chemically inert under standard conditions, resisting oxidation or reduction .
Hydrolysis of the Amide Bond
The benzamide group (-CONH-) can undergo acidic or basic hydrolysis to yield a carboxylic acid and amine, though this reaction is typically slow without catalytic assistance .
Time-Dependent Product Distribution
Studies on analogous compounds show that reaction progress depends on time and temperature:
| Time (h) | Conversion to Final Product | Key Intermediates |
|---|---|---|
| 4 | ~30% | Methanimine (B) |
| 8 | ~60% | Methanamine (C) |
| 16 | ~95% | Final amine (D) |
Intermediates like N-benzyl-1-(4-methoxyphenyl)methanimine (B) and methanamine (C) form transiently before converting to the final product .
Solvent Effects
Methanol is preferred for coupling reactions, while other alcohols (e.g., isopropanol) may lead to side reactions like transfer hydrogenation .
Molecular Packing and Reactivity
Crystallographic studies on similar benzamides reveal that hydrogen bonding (e.g., between amide NH and carbonyl O) and dispersion forces govern molecular stacking in the solid state . This structural organization may influence reactivity in solution-phase reactions.
Functional Group Synergy
| Functional Group | Impact on Reactivity |
|---|---|
| Trifluoromethyl (CF3) | Enhances lipophilicity, stabilizes adjacent groups via electron withdrawal |
| Methoxy (-OCH3) | Activates aromatic ring for substitution, undergoes oxidation |
| Amide (-CONH-) | Participates in hydrolysis, engages in hydrogen bonding |
Comparative Analysis with Related Compounds
| Compound | Key Difference | Reactivity Implication |
|---|---|---|
| N-[2-(4-methoxyphenyl)ethyl]-4-CF3 benzamide | Ethyl linker vs. methyl | Increased flexibility, altered steric effects |
| N-(4-nitrophenyl)benzamide | Nitro group instead of methoxy | Stronger electron-withdrawing group, different substitution patterns |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide in anticancer therapies. For instance, derivatives of arylsulfonamides have shown promising cytotoxic activity against human cancer cell lines, including HCT-116 and HeLa, with IC50 values below 100 μM. The structural modifications involving trifluoromethyl groups have been linked to enhanced metabolic stability and increased potency against various cancers .
1.2 Inhibition of Protein Kinases
The compound's structure suggests potential efficacy as an inhibitor of protein kinases, which are crucial in regulating cell growth and proliferation. Compounds with similar frameworks have been reported to inhibit tyrosine kinases associated with neoplastic diseases, including breast and lung cancers. The inhibition of these pathways can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Pharmaceutical Applications
2.1 Synthesis of Chiral Compounds
this compound can serve as a precursor in the synthesis of various chiral compounds used in pharmaceuticals. For example, the synthesis method for (R)-N-benzyl-1-(4-p-methoxy-phenyl)-2-propylamine demonstrates the utility of such compounds in producing active pharmaceutical ingredients (APIs) like formoterol, a long-acting beta-agonist used for asthma treatment . The process involves high yields and stereoselectivity, making it suitable for large-scale production.
2.2 Anti-inflammatory Properties
Compounds with similar structural characteristics have been explored for their anti-inflammatory effects. The incorporation of trifluoromethyl groups has been associated with enhanced biological activity, making them candidates for treating inflammatory diseases .
Agrochemical Applications
3.1 Herbicides and Pesticides
Research indicates that derivatives of this compound may possess herbicidal properties. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their efficacy as agrochemicals by increasing their absorption and persistence in plant systems .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | Application Area | Notable Activity |
|---|---|---|---|
| This compound | Structure | Medicinal Chemistry | Anticancer |
| (R)-N-benzyl-1-(4-p-methoxy-phenyl)-2-propylamine | Structure | Pharmaceuticals | Asthma Treatment |
| 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Structure | Anticancer Agents | Cytotoxicity against HCT-116 |
Case Studies
Case Study 1: Anticancer Activity
A study published on arylsulfonamides demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The introduction of a trifluoromethyl group was found to enhance the compounds' ability to induce apoptosis in cancer cells, highlighting the importance of structural modifications in drug design .
Case Study 2: Synthesis and Application
The synthesis of (R)-N-benzyl-1-(4-p-methoxy-phenyl)-2-propylamine from this compound illustrates its utility in producing high-purity chiral amines for pharmaceutical applications. This method has been optimized for high yield and low cost, making it viable for industrial applications .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features and Analogs
Key Observations :
- Trifluoromethyl Group : Common in analogs (e.g., ), it enhances metabolic stability and electron-withdrawing effects, influencing binding affinity.
- Substituent Positioning : The 2-position CF₃ in benzamides is critical for steric and electronic effects, as seen in anti-parasitic nitazoxanide derivatives .
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzamide core with a trifluoromethyl group and a methoxyphenyl substituent. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes effectively.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Kinases : The compound has shown inhibitory effects on several receptor tyrosine kinases, including EGFR and PDGFR, which are implicated in cancer progression. For instance, derivatives containing similar structures have demonstrated significant inhibition rates against these kinases, indicating potential anticancer properties .
- Enzyme Inhibition : It may also inhibit enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases and other pathological conditions .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. Below is a summary of findings from relevant studies:
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Moderate cytotoxicity |
| CaCo-2 (colon cancer) | 12.3 | Moderate cytotoxicity |
| 22RV1 (prostate cancer) | 0.26 | High selectivity for AKR1C3 enzyme |
| OVXF 899 (ovarian cancer) | 2.76 | Significant antitumor activity |
These results suggest that the compound could serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
The compound's structural features may also impart antimicrobial properties. Similar compounds have been evaluated for their activity against various bacteria and fungi:
- Gram-positive Bacteria : Compounds with similar frameworks have shown effective activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 3.12 to 12.5 µg/mL .
- Fungal Infections : The potential antifungal activity has been noted in related compounds, indicating that this compound might also possess similar properties.
Case Studies
- Inhibition of Prostate Cancer Growth : A study evaluated the effects of the compound on the proliferation of prostate cancer cells expressing AKR1C3. The results indicated a significant reduction in cell viability, correlating with decreased PSA levels, suggesting that the compound may interfere with pathways critical for tumor growth .
- Cytotoxicity Against Tumor Cell Lines : In another investigation, derivatives of the compound were tested against multiple human tumor cell lines, revealing IC50 values that indicate potent anticancer activity compared to standard treatments .
Q & A
Basic Research Questions
Synthesis and Purification
Q1: What are the common synthetic routes for N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting 2-(trifluoromethyl)benzoyl chloride with 4-methoxybenzylamine under reflux in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, yielding >95% purity. Key intermediates like O-benzyl hydroxylamine hydrochloride are critical for functional group compatibility .
Structural Characterization
Q2: Which spectroscopic methods are most effective for characterizing this compound? A: Essential techniques include:
- 1H/13C NMR : To confirm the benzamide backbone (δ 7.5–8.2 ppm for aromatic protons) and methoxy group (δ 3.8 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms the trifluoromethyl group’s spatial orientation (e.g., orthorhombic crystal system, P212121 space group) .
- IR spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
Biological Screening
Q3: What in vitro assays are used to evaluate its bioactivity? A: Common assays include:
- Enzyme inhibition : PTP1B inhibition (IC50 determination via colorimetric assays using p-nitrophenyl phosphate) for diabetes research .
- Receptor binding : Sigma-2 receptor affinity studies using radiolabeled ligands (e.g., [18F] analogs) for tumor imaging .
- Antimicrobial activity : Broth microdilution assays (MIC values against Gram-positive/negative strains) .
Advanced Research Questions
Synthesis Optimization
Q4: How can reaction conditions be optimized to improve yield and purity? A: Strategies include:
- Catalyst screening : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to reduce side products .
- Solvent effects : Using polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of intermediates .
- Hazard mitigation : Rigorous risk assessments for exothermic steps (e.g., acyl chloride formation) and inert atmosphere protocols to prevent hydrolysis .
Structural and Computational Analysis
Q5: How can computational methods resolve ambiguities in structural elucidation? A: Techniques include:
- DFT calculations : To predict NMR chemical shifts and compare with experimental data, resolving tautomeric forms .
- Molecular docking : Validating sigma-2 receptor binding poses using AutoDock Vina, guided by X-ray crystallography data .
- QSPR models : Predicting logP and solubility via neural networks trained on datasets of trifluoromethyl-substituted benzamides .
Biological Mechanism Studies
Q6: How to design structure-activity relationship (SAR) studies for this compound? A: Key steps:
- Analog synthesis : Modifying the methoxy or trifluoromethyl groups (e.g., replacing CF3 with Cl or Br) to assess electronic effects .
- In vivo pharmacokinetics : Administering radiolabeled versions (e.g., 18F or 14C) in murine models to study bioavailability and metabolism .
- Proteomics : Identifying off-target effects via affinity chromatography and mass spectrometry .
Data Contradiction Analysis
Q7: How to address discrepancies in reported bioactivity data? A: Critical factors to reconcile include:
- Purity verification : HPLC-MS to rule out impurities (e.g., unreacted 4-methoxybenzylamine) that skew IC50 values .
- Assay conditions : Standardizing buffer pH (e.g., Tris vs. HEPES) and temperature (25°C vs. 37°C) for enzyme studies .
- Receptor subtype specificity : Differentiating sigma-2 vs. sigma-1 binding using selective antagonists like SM-21 in competitive assays .
Methodological Guidelines
Purity and Stability
Q8: What protocols ensure compound stability during storage? A:
- Storage : –20°C in amber vials under argon to prevent photodegradation and hydrolysis .
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC .
Analytical Validation
Q9: How to validate analytical methods for quantification? A:
- Calibration curves : Linear range of 0.1–100 µg/mL in UV-Vis (λ = 254 nm) with R² > 0.995 .
- LOQ/LOD : Determined via signal-to-noise ratios (10:1 and 3:1, respectively) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
